5-(4-Methylphenyl)thiophene-2-carboxamide
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Overview
Description
5-(4-Methylphenyl)thiophene-2-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This particular compound is characterized by the presence of a carboxamide group at the second position and a 4-methylphenyl group at the fifth position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)thiophene-2-carboxamide typically involves the cyclization of thiocarbamoyl derivatives with α-halogenated reagents . One common method includes the reaction of 4-methylphenylthiocarbamide with 2-bromoacetic acid under basic conditions to form the desired thiophene derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents, Lewis acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes, alkylated thiophenes.
Scientific Research Applications
5-(4-Methylphenyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis. As an anticancer agent, it may induce apoptosis in cancer cells by targeting specific kinases or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
N-(2,5-diethoxy-4-morpholinophenyl)thiophene-2-carboxamide: Another thiophene derivative with potential medicinal applications
Uniqueness
5-(4-Methylphenyl)thiophene-2-carboxamide stands out due to its unique combination of a 4-methylphenyl group and a carboxamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
CAS No. |
62404-19-7 |
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Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
5-(4-methylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H11NOS/c1-8-2-4-9(5-3-8)10-6-7-11(15-10)12(13)14/h2-7H,1H3,(H2,13,14) |
InChI Key |
DAMHOHUSINDLAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(S2)C(=O)N |
Origin of Product |
United States |
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